3-{[3-(Benzylcarbamoyl)phenyl]carbamoyl}propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity . The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Benzylcarbamoyl)phenyl]carbamoyl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-{[3-(Benzylcarbamoyl)phenyl]carbamoyl}propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[3-(Benzylcarbamoyl)phenyl]carbamoyl}propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-{[3-(Carbamoyl)phenyl]carbamoyl}propanoic acid: Lacks the benzyl group, resulting in different chemical properties.
3-{[3-(Methylcarbamoyl)phenyl]carbamoyl}propanoic acid: Contains a methyl group instead of a benzyl group, affecting its reactivity.
Properties
Molecular Formula |
C18H18N2O4 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
4-[3-(benzylcarbamoyl)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H18N2O4/c21-16(9-10-17(22)23)20-15-8-4-7-14(11-15)18(24)19-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,19,24)(H,20,21)(H,22,23) |
InChI Key |
LMDXSRYWFSPQQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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